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Compound of Interest

Compound Name: Acid Red 213

Cat. No.: B1171888

Introduction

Acid dyes represent a class of synthetic, water-soluble colorants extensively utilized in the food
and beverage industry to impart or restore color, enhancing the visual appeal and consumer
acceptance of products. These dyes are characterized by their anionic nature, typically due to
the presence of sulfonic acid groups, which allows for their application in acidic to neutral food
matrices. Their vibrant and stable colors make them a popular choice for a wide range of
applications, from beverages and confectionery to processed foods. This document provides
detailed application notes and experimental protocols for researchers, scientists, and
professionals in the food and drug development sectors.

Application Notes

Acid dyes are employed in a vast array of food products due to their high tinctorial strength,
stability, and cost-effectiveness. Their application is, however, subject to stringent regulatory
oversight by bodies such as the U.S. Food and Drug Administration (FDA) and the European
Food Safety Authority (EFSA) to ensure consumer safety.[1][2]

General Properties and Applications:

o Solubility: Acid dyes are readily soluble in water, making them easy to incorporate into
aqueous food systems.
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o Color Range: They offer a wide spectrum of vibrant colors, including yellows, oranges, reds,
blues, and greens.

o Applications: Common applications include beverages, confectionery, baked goods,
desserts, dairy products, and savory snacks.[3]

 Stability: The stability of acid dyes is influenced by factors such as pH, light exposure, and
temperature. Generally, they exhibit good stability in acidic conditions.[4][5]

Regulatory Landscape:

The use of acid dyes in food is strictly regulated, with approved lists of colorants and specified
maximum usage levels for different food categories.[2][6] Regulatory bodies like the Joint
FAO/WHO Expert Committee on Food Additives (JECFA), the FDA, and EFSA establish
Acceptable Daily Intake (ADI) values based on extensive toxicological studies.[7][8][9] The ADI
is the estimated amount of a substance that can be consumed daily over a lifetime without
presenting an appreciable health risk.[1]

Data Presentation: Quantitative Overview of Common
Food Acid Dyes

The following tables summarize key quantitative data for some of the most commonly used
acid dyes in the food industry.

Table 1: Regulatory and Toxicological Information for Selected Food Acid Dyes
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Common
Colour Index JECFA ADI EFSA ADI
Name (FD&C E Number
(Cl) Name (mglkg bw) (mglkg bw)

Name)
Tartrazine )

E102 Acid Yellow 23 0-7.5[9] 7.5
(Yellow No. 5)
Sunset Yellow
FCF (Yellow No. E110 Food Yellow 3 0-4 4
6)
Allura Red AC

E129 Food Red 17 0-7 7
(Red No. 40)
Brilliant Blue

E133 Food Blue 2 0 - 6[10] 6
FCF (Blue No. 1)
Indigo Carmine

E132 Food Blue 1 0-5 5
(Blue No. 2)
Fast Green FCF

E143 Food Green 3 0-25 25
(Green No. 3)
Erythrosine (Red

E127 Food Red 14 0-0.1 0.1

No. 3)

Table 2: Maximum Permitted Levels (MPL) of Selected Acid Dyes in Various Food Categories
(EU Regulations)
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Tartrazine Sunset Yellow Allura Red AC Brilliant Blue
Food Category

(E102) FCF (E110) (E129) FCF (E133)
Non-alcoholic

] 50 mg/L 50 mg/L 100 mg/L 100 mg/L

flavored drinks
Confectionery 300 mg/kg 300 mg/kg 300 mg/kg 300 mg/kg
Fine bakery

100 mg/kg 50 mg/kg 200 mg/kg 200 mg/kg
wares
Desserts 150 mg/kg 50 mg/kg 150 mg/kg 150 mg/kg
Edible ices 150 mg/kg 50 mg/kg 150 mg/kg 150 mg/kg

Note: MPLs can vary significantly based on the specific food product and regional regulations.
Researchers should always consult the latest regulatory documents for their specific
application.

Table 3: Stability of Common Food Acid Dyes
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Dye pH Stability Light Stability Heat Stability
) o ) Good; generally stable
Good in acidic to Fair; can fade upon ,
) ] at typical food
Tartrazine neutral pH. Fades in prolonged exposure to

alkaline conditions.

light.

processing

temperatures.

Sunset Yellow FCF

Good in acidic to
neutral pH. Color may
change in strongly

alkaline conditions.

Fair to good; more

stable than Tartrazine.

Good; stable to heat

treatment.

Allura Red AC

Excellent over a wide

pH range.

Good; relatively stable
to light.

Excellent; very stable

to heat.

Brilliant Blue FCF

Good in acidic to
neutral pH. Can fade

in alkaline conditions.

Poor to fair;

susceptible to fading.

Good; generally stable

during processing.

Indigo Carmine

Poor in alkaline

solutions; fades.

Poor; very sensitive to
light.

Poor to fair; can

degrade with heat.

Experimental Protocols

Accurate and reliable analytical methods are crucial for monitoring the concentration and

stability of acid dyes in food products to ensure regulatory compliance and product quality.

Protocol 1: Determination of Tartrazine in a Beverage
using High-Performance Liquid Chromatography (HPLC-

uv)

Objective: To quantify the concentration of Tartrazine (FD&C Yellow No. 5) in a soft drink

sample.

Materials:

o High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector

e C18 analytical column (e.g., 4.6 x 250 mm, 5 pum)
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» Tartrazine analytical standard
o Acetonitrile (HPLC grade)

e Ammonium acetate

e Acetic acid

e Deionized water

e Syringe filters (0.45 pm)

e Volumetric flasks and pipettes
Procedure:

e Preparation of Mobile Phase:

o Prepare a 20 mM ammonium acetate buffer by dissolving the appropriate amount of
ammonium acetate in deionized water.

o Adjust the pH of the buffer to 4.5 with acetic acid.

o The mobile phase will be a gradient of this buffer (Solvent A) and acetonitrile (Solvent B).
o Preparation of Standard Solutions:

o Prepare a stock solution of Tartrazine (e.g., 100 pg/mL) in deionized water.

o From the stock solution, prepare a series of calibration standards ranging from 1 to 50
pg/mL by serial dilution with deionized water.

e Sample Preparation:
o Degas the beverage sample by sonication for 15-20 minutes.

o Take a known volume of the degassed beverage (e.g., 5 mL) and dilute it with deionized
water in a volumetric flask (e.g., 50 mL).
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o Filter the diluted sample through a 0.45 pm syringe filter into an HPLC vial.

o Chromatographic Conditions:

o Column: C18 (4.6 x 250 mm, 5 pm)

o Mobile Phase: Gradient elution with 20 mM ammonium acetate, pH 4.5 (A) and acetonitrile
(B). A typical gradient could be:

0-5 min: 15% B

5-10 min: Increase to 40% B

10-12 min: Hold at 40% B

12-15 min: Return to 15% B

o Flow Rate: 1.0 mL/min

o Injection Volume: 20 uL

o Detector Wavelength: 425 nm (the maximum absorbance for Tartrazine)[11]

o Column Temperature: 30 °C

e Analysis and Quantification:

o Inject the standard solutions to generate a calibration curve of peak area versus
concentration.

o Inject the prepared sample solution.

o lIdentify the Tartrazine peak in the sample chromatogram by comparing its retention time
with that of the standard.

o Quantify the concentration of Tartrazine in the sample using the calibration curve.
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Protocol 2: Spectrophotometric Determination of Sunset
Yellow FCF in a Powdered Drink Mix

Objective: To determine the concentration of Sunset Yellow FCF (FD&C Yellow No. 6) in a
powdered drink mix using UV-Visible spectrophotometry.

Materials:

UV-Visible Spectrophotometer

Sunset Yellow FCF analytical standard

Deionized water

Volumetric flasks and pipettes

Analytical balance

Filter paper
Procedure:
e Preparation of Standard Solutions:

o Accurately weigh a known amount of Sunset Yellow FCF standard and dissolve it in
deionized water to prepare a stock solution (e.g., 100 pg/mL).

o Prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15 pg/mL) by diluting the stock
solution with deionized water.

e Sample Preparation:
o Accurately weigh a known amount of the powdered drink mix (e.g., 1 g).

o Dissolve the powder in a known volume of deionized water (e.g., 100 mL) in a volumetric
flask.

o Mix thoroughly to ensure complete dissolution of the dye.
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o If the solution is turbid, filter it through filter paper to remove any insoluble components.

o Further dilute the sample solution with deionized water as necessary to bring the
absorbance within the range of the calibration curve.

e Spectrophotometric Measurement:

o Set the spectrophotometer to measure absorbance at the wavelength of maximum
absorption (Amax) for Sunset Yellow FCF, which is approximately 480 nm.

o Use deionized water as a blank to zero the spectrophotometer.
o Measure the absorbance of each standard solution and the prepared sample solution.
e Quantification:
o Plot a calibration curve of absorbance versus the concentration of the standard solutions.

o Determine the concentration of Sunset Yellow FCF in the sample solution from its
absorbance using the calibration curve.

o Calculate the amount of Sunset Yellow FCF in the original powdered drink mix, taking into
account the initial weight and dilution factors.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application of acid
dyes in the food industry.

Natural Colorants
' Food Colorants ' Acid Dyes
Synthetic Colorants

Other Synthetics)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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